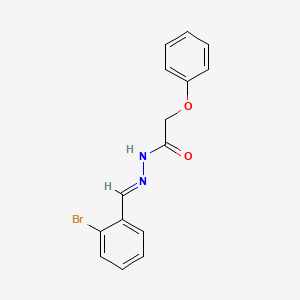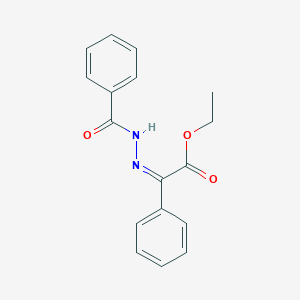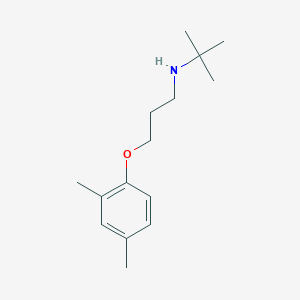![molecular formula C17H21NO2 B3865358 (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B3865358.png)
(3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine
描述
(3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as 3-MeO-2′-Oxo-PCE or Methoxetamine, is a dissociative drug that has gained attention in recent years due to its potential therapeutic applications. This compound is structurally similar to ketamine and phencyclidine (PCP) and has been studied for its ability to produce antidepressant and anxiolytic effects.
作用机制
The exact mechanism of action of (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE is not fully understood, but it is believed to act on the NMDA receptor in a similar manner to ketamine and PCP. This receptor is involved in the regulation of synaptic plasticity and has been implicated in the pathophysiology of depression and anxiety disorders. By modulating the activity of this receptor, (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE may be able to produce its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE produces dose-dependent effects on locomotor activity, body temperature, and heart rate in animal models. Additionally, this compound has been shown to produce neuroprotective effects in vitro and in vivo, suggesting that it may have potential as a treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE in lab experiments is its structural similarity to ketamine and PCP. This allows for comparisons to be made between these compounds and may provide insights into the mechanisms of action of dissociative drugs. However, one limitation of using (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE is its relatively recent discovery, which means that there is still much to be learned about its effects and potential therapeutic applications.
未来方向
There are several areas of research that could be explored in the future regarding (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE. One possible direction is to investigate its potential as a treatment for depression and anxiety disorders in humans. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on the NMDA receptor. Finally, research could be done to explore the potential neuroprotective effects of (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE and its potential as a treatment for neurodegenerative diseases.
Conclusion:
In conclusion, (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE is a dissociative drug that has gained attention in recent years due to its potential therapeutic applications. Research on this compound has primarily focused on its ability to produce antidepressant and anxiolytic effects, as well as its potential as a treatment for neuropathic pain and neurodegenerative diseases. While there is still much to be learned about this compound, its structural similarity to ketamine and PCP makes it a promising area of research for the future.
科学研究应用
Research on (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE has primarily focused on its potential therapeutic applications. Studies have shown that this compound has antidepressant and anxiolytic effects in animal models, and it has been suggested that it may be useful for treating depression and anxiety disorders in humans. Additionally, (3-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine′-Oxo-PCE has been studied for its potential as a treatment for neuropathic pain and as an anesthetic agent.
属性
IUPAC Name |
2-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-19-16-8-5-6-14(12-16)13-18-11-10-15-7-3-4-9-17(15)20-2/h3-9,12,18H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGHHYSUYWQNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3865279.png)


![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B3865308.png)



![N-(4-chlorophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865333.png)
![2-ethoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B3865338.png)
![ethyl 2-(2,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865340.png)
![2-[2-(4-isopropylbenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3865368.png)


![4-bromo-2-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3865388.png)